molecular formula C20H27N7O4 B1223372 3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA

3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA

Cat. No.: B1223372
M. Wt: 429.5 g/mol
InChI Key: BRQNSFXYPFYKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring substituted with morpholine groups, linked to a phenylurea moiety through an ethoxy bridge. Its intricate structure allows for diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine. The resulting intermediate is then reacted with 2-chloroethanol to introduce the ethoxy group. Finally, the phenylurea moiety is attached through a nucleophilic substitution reaction with phenyl isocyanate under controlled conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the triazine ring or the phenylurea moiety.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine groups can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazine and phenylurea derivatives .

Scientific Research Applications

3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The morpholine groups enhance the compound’s solubility and facilitate its transport across cell membranes. The phenylurea moiety can interact with enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA can be compared with other triazine-based compounds, such as:

Properties

Molecular Formula

C20H27N7O4

Molecular Weight

429.5 g/mol

IUPAC Name

1-[2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]ethyl]-3-phenylurea

InChI

InChI=1S/C20H27N7O4/c28-19(22-16-4-2-1-3-5-16)21-6-11-31-20-24-17(26-7-12-29-13-8-26)23-18(25-20)27-9-14-30-15-10-27/h1-5H,6-15H2,(H2,21,22,28)

InChI Key

BRQNSFXYPFYKKF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)OCCNC(=O)NC3=CC=CC=C3)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OCCNC(=O)NC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
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3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
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3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
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3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
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3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA
Reactant of Route 6
3-(2-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL)-1-PHENYLUREA

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